An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-(2-Naphthyl)ethanol
An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-(2-Naphthyl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-(-)-1-(2-Naphthyl)ethanol in Chiral Chemistry
(S)-(-)-1-(2-Naphthyl)ethanol (CAS Number: 27544-18-9) is a chiral secondary alcohol that serves as a critical building block and intermediate in modern organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a stereogenic center adjacent to a bulky naphthyl group, makes it an invaluable tool for creating complex, enantiomerically pure molecules. The significance of chirality in drug design cannot be overstated; enantiomers of a chiral drug can exhibit widely different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[3][4] Therefore, access to enantiomerically pure starting materials like (S)-(-)-1-(2-Naphthyl)ethanol is fundamental to the development of safe and effective pharmaceuticals.[5] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the compound's relevance in scientific applications.
Core Physical and Chemical Properties
The physical characteristics of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation. The properties of (S)-(-)-1-(2-Naphthyl)ethanol are summarized below.
Summary of Physical Data
| Property | Value | Source(s) |
| CAS Number | 27544-18-9 | [1][6][7] |
| Molecular Formula | C₁₂H₁₂O | [1][6][7] |
| Molecular Weight | 172.22 g/mol | [1][6][7] |
| Appearance | White to almost white crystalline powder | [2][8] |
| Melting Point | 70-78 °C | [2][6][9][10][11] |
| Boiling Point | 316 °C at 760 mmHg; 170 °C at 13 mmHg | [6][11] |
| Density | ~1.113 g/cm³ | [6][9] |
| Optical Rotation [α]²⁰/D | -35° to -42° (c=1, Methanol) | [6] |
| Flash Point | 145.4 °C | [6] |
| XLogP3 | 2.61 - 2.89 | [6][7] |
| Purity | ≥98% (GC) | [6][8] |
Chirality and Optical Activity
The defining characteristic of this molecule is its chirality. The "(S)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). Its enantiomer, (R)-(+)-1-(2-Naphthyl)ethanol, rotates light to the right.[12][13]
Caption: Workflow for the biocatalytic resolution of racemic 1-(2-naphthyl)ethanol.
This enzymatic method selectively targets the (R)-enantiomer for oxidation to the corresponding ketone (2-acetonaphthone), leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. [6][14]
Applications in Drug Discovery and Organic Synthesis
The utility of (S)-(-)-1-(2-Naphthyl)ethanol is rooted in its identity as a chiral alcohol.
-
Chiral Building Block: It serves as a key starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs) like anti-inflammatory and analgesic drugs. [2]2. Asymmetric Catalysis: Derivatives of naphthylethanol can be used to form chiral ligands for transition metal catalysts, which are then employed in asymmetric reactions to produce other chiral compounds with high selectivity. [15]3. Biochemical Research: It is used as a substrate in metabolic studies, for instance, to investigate the stereoselectivity of enzymes like UGT2B7 and UGT2B17, which are involved in drug metabolism. [6]This research provides critical insights for designing drugs with improved pharmacokinetic profiles.
Conclusion
(S)-(-)-1-(2-Naphthyl)ethanol is more than a simple chemical reagent; it is an enabling tool for precision chemistry. A thorough understanding of its physical properties, from its melting point and density to its defining optical rotation, is essential for its effective use. The protocols and data presented in this guide provide a foundational resource for scientists and researchers, ensuring that the application of this vital chiral intermediate is grounded in accuracy, trustworthiness, and a deep understanding of its chemical nature.
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